

Novel Synthetic Routes to Pyrimido[1,6-c] Fused Systems: A Technical Guide

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Compound of Interest

Compound Name: 1h-Pyrimido[1,6-c][1,3]oxazepine

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores recent advancements in the synthesis of pyrimido[1,6-c] fused heterocyclic systems. This scaffold is a key component in a variety of compounds with significant biological and pharmaceutical relevance. This document provides a comprehensive overview of novel synthetic strategies, detailed experimental protocols for key reactions, and quantitative data to facilitate the design and execution of synthetic routes toward this important class of molecules.

Synthesis of Pyrimido[1,6-c]quinazolinones

The fusion of pyrimidine and quinazoline rings to form the pyrimido[1,6-c]quinazoline core has been a subject of considerable interest. Recent methodologies have focused on improving efficiency and yield through multi-step and one-pot syntheses.

Multi-step Synthesis of N,6-Bis(aryl)-3,4,6,7-tetrahydro-2H-pyrimido[1,6-c]quinazolin-2-imines

A proficient multi-step synthetic route has been developed for the construction of N,6-bis(aryl)-3,4,6,7-tetrahydro-2H-pyrimido[1,6-c]quinazolin-2-imines, achieving good yields ranging from 52% to 80%.[1][2] The synthesis commences with the reaction of 4,6-dichloropyrimidine with aryl amines, followed by a Suzuki-Miyaura cross-coupling, condensation with benzaldehydes, and a final cyclization step.



Experimental Protocol: Synthesis of N,6-Bis(aryl)-3,4,6,7-tetrahydro-2H-pyrimido[1,6-c]quinazolin-2-imines[1]

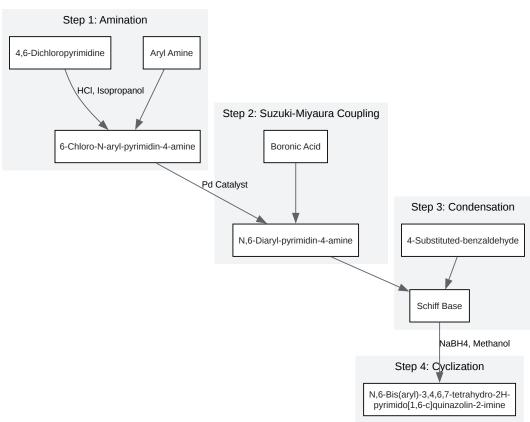
- Synthesis of 6-chloro-N-aryl-pyrimidin-4-amines: A mixture of 4,6-dichloropyrimidine and an appropriate aryl amine in isopropanol is catalyzed by hydrochloric acid.
- Synthesis of N,6-diaryl-pyrimidin-4-amines: The product from the previous step undergoes a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with a suitable boronic acid.
- Synthesis of Schiff bases: The resulting N,6-diaryl-pyrimidin-4-amine is condensed with a 4substituted-benzaldehyde.
- Cyclization to pyrimidoquinazolines: The Schiff base is treated with sodium borohydride in methanol at room temperature to yield the final N,6-bis(aryl)-3,4,6,7-tetrahydro-2Hpyrimido[1,6-c]quinazolin-2-imine. The best yields are reported when sodium borohydride is used as an additive in methanol.[1]

Quantitative Data:

Product Class	Yield	Reference
N,6-Bis(aryl)-3,4,6,7- tetrahydro-2H-pyrimido[1,6- c]quinazolin-2-imines	52-80%	[1]
Pyrimido[1,6-c]quinazoline from N-methyl-pyrimidine	50%	[1]

Workflow Diagram:

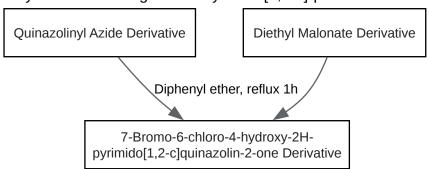




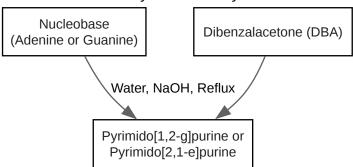
 $Synthesis \ of \ N, 6-Bis(aryl)-3, 4, 6, 7-tetra hydro-2H-pyrimido \ [1,6-c] quinazolin-2-imines$



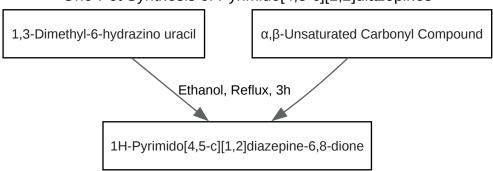
Synthesis of Halogenated Pyrimido[1,2-c]quinazolinones



Water-Mediated Synthesis of Pyrimido-Purines



One-Pot Synthesis of Pyrimido[4,5-c][1,2]diazepines





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References

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- 2. researchgate.net [researchgate.net]
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